molecular formula C9H7F3O2 B2649819 Methyl 2-(3,4,5-trifluorophenyl)acetate CAS No. 1260887-28-2

Methyl 2-(3,4,5-trifluorophenyl)acetate

Cat. No.: B2649819
CAS No.: 1260887-28-2
M. Wt: 204.148
InChI Key: DAQUFXTUDIHLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trifluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product .

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,4,5-trifluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-difluorophenyl)acetate
  • Methyl 2-(3,5-difluorophenyl)acetate
  • Methyl 2-(4-fluorophenyl)acetate

Uniqueness

Methyl 2-(3,4,5-trifluorophenyl)acetate is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluoromethyl group imparts distinct electronic and steric properties, making the compound more reactive and versatile in various chemical reactions compared to its difluorinated or monofluorinated counterparts .

Properties

IUPAC Name

methyl 2-(3,4,5-trifluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQUFXTUDIHLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.